molecular formula C11H16N4O B5590600 5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5590600
M. Wt: 220.27 g/mol
InChI Key: DMHBSUWEIZDCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, such as the condensation of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone in the presence of TsOH, leading to derivatives with potential antimicrobial and antifungal activities (Komykhov et al., 2017). Another method includes condensation reactions leading to the formation of novel derivatives characterized by X-ray diffraction and various spectroscopic techniques, demonstrating the versatility of synthetic approaches for these compounds (Lahmidi et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds has been detailed through X-ray diffraction, showcasing the precise arrangement of atoms within the crystalline matrix. This structural elucidation aids in understanding the compound's chemical behavior and reactivity (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclocondensation and reactions with reagents of diverse electronic nature, highlighting their chemical versatility. Such reactivity is fundamental for the modification and functionalization of the core structure, enabling the synthesis of derivatives with tailored properties (Zemlyanaya et al., 2018).

Scientific Research Applications

Synthesis and Characterization

A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, similar to the specified compound, has been synthesized and characterized through X-ray single crystal diffraction and spectroscopic techniques. This research highlights the compound's structure and potential applications in materials science due to its unique properties (Lahmidi et al., 2019).

Antimicrobial Activity

The antimicrobial activity of compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been investigated. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Komykhov et al., 2017).

Antitumor Agents

Research into thiazolopyrimidines, closely related to the specified compound, suggests potential antimicrobial and antitumor applications. Some synthesized compounds demonstrated promising activity, underlining the therapeutic potential of the triazolopyrimidine scaffold in cancer treatment (El-Bendary et al., 1998).

Supramolecular Assemblies

The specified compound's derivatives have been explored for their ability to form hydrogen-bonded supramolecular assemblies, useful in the development of novel materials with potential applications in nanotechnology and materials science (Fonari et al., 2004).

Antiviral Drug Development

The synthesis of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide in supercritical carbon dioxide highlights its application in the development of antiviral drugs. This process demonstrates the compound's relevance in pharmaceutical manufacturing and its potential contribution to antiviral therapy (Baklykov et al., 2019).

properties

IUPAC Name

5-methyl-6-(3-methylbutyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-7(2)4-5-9-8(3)14-11-12-6-13-15(11)10(9)16/h6-7H,4-5H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHBSUWEIZDCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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